Boc-cys(Z-aminoethyl)-OH
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Overview
Description
Boc-cys(Z-aminoethyl)-OH is a chemical compound with the CAS number 85003-76-5 . It is a protected derivative of the naturally occurring Lys analog δ-thialysine or thiosine, which can be incorporated into peptides as a Lys mimetic .
Molecular Structure Analysis
The molecular formula of Boc-cys(Z-aminoethyl)-OH is C18H26N2O6S . Its molecular weight is 398.47 g/mol .Scientific Research Applications
Synthesis and Structure Characterization
One significant application is in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and treating diseases. A study demonstrates the synthesis of Fmoc-L-Lys(Boc)-Gly-OH using di-tert-butyl dicarbonate (Boc2O) for amino protection, highlighting an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Photocatalytic Activity Enhancement
Compounds like Boc-cys(Z-aminoethyl)-OH are instrumental in constructing heterostructures for photocatalytic applications. For example, a study on constructing a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst with enhanced photocatalytic activity for NOx removal demonstrates the potential of such compounds in environmental remediation (G. Zhu et al., 2019).
Fluorescence Turn-On Probes
In biochemistry, BODIPY-based fluorescent probes synthesized from multi-step reactions involving Boc-protected amino acids are used to selectively detect cysteine and homocysteine, demonstrating their utility in studying biological processes and disease mechanisms (Qing Wang et al., 2018).
Enantioselective Synthesis
The use of Boc-L-Val-OH as a ligand for enantioselective synthesis, for example, in the synthesis of planar chiral ferrocenes via palladium-catalyzed annulation, underscores the role of such compounds in achieving high enantioselectivity in chemical reactions (Yan Shi et al., 2013).
Solid-Phase Peptide Synthesis
Methods and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis highlight the importance of Boc-protected amino acids in peptide synthesis, offering reliability in the synthesis of long and difficult polypeptides (Markus Muttenthaler et al., 2015).
Safety And Hazards
The safety data sheet for Boc-cys(Z-aminoethyl)-OH provides information on handling and storage, as well as first aid measures. It advises against using the substance for medicinal or household use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISIWBKIILOSH-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(Z-aminoethyl)-OH |
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